![molecular formula C11H17N3OS B1529275 1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one CAS No. 1342634-06-3](/img/structure/B1529275.png)
1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one
Overview
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications of 1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one
The compound 1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one is a thiazole derivative, which is a class of compounds known for their wide range of applications in various scientific fields. Below is a detailed analysis of six unique applications of this compound in scientific research:
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties. The structure of 1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one suggests potential use as an antimicrobial agent due to the presence of the thiazole moiety, which is a common feature in many antimicrobial drugs like sulfathiazole .
Anticancer Potential: Compounds containing thiazole have been studied for their anticancer activities. The thiazole ring is a component of several anticancer drugs, such as tiazofurin. The incorporation of the thiazole structure in this compound could be explored for developing new anticancer therapies .
Antidiabetic Effects: Thiazole derivatives have shown promise in the treatment of diabetes. The structural features of this compound may be conducive to the development of antidiabetic drugs, providing a new avenue for research into diabetes management .
Anti-Inflammatory Applications: The anti-inflammatory properties of thiazole compounds are well-documented. This compound, with its thiazole core, could be a candidate for the development of new anti-inflammatory medications .
Neuroprotective Uses: Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into the neuroprotective applications of this compound could lead to advancements in the treatment of conditions like Alzheimer’s disease .
Antioxidant Properties: Some thiazole derivatives have been found to exhibit potent antioxidant activity. The exploration of 1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one as an antioxidant could contribute to the development of treatments for oxidative stress-related disorders .
properties
IUPAC Name |
1-[4-(1,3-thiazol-5-ylmethylamino)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9(15)14-4-2-10(3-5-14)13-7-11-6-12-8-16-11/h6,8,10,13H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUTXVJLWRXHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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